
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl-protected piperazine moiety attached to a chlorobenzoic acid framework. The tert-butoxycarbonyl group serves as a protective group for the piperazine nitrogen, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride to form 4-(tert-butoxycarbonyl)piperazine.
Alkylation: The next step is the alkylation of 4-(tert-butoxycarbonyl)piperazine with a suitable alkylating agent, such as chloromethylbenzoic acid, under basic conditions to yield the desired product.
The reaction conditions often include the use of solvents like methanol or dichloromethane and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HATU) are used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions include substituted benzoic acids, free piperazine derivatives, and various coupled products depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The tert-butoxycarbonyl group protects the piperazine nitrogen, allowing for selective reactions at other sites. Upon deprotection, the free piperazine can interact with various molecular targets, including neurotransmitter receptors and ion channels, leading to changes in cellular activity.
類似化合物との比較
Similar Compounds
- 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
- 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- 2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorobenzoic acid is unique due to the presence of both a chlorobenzoic acid moiety and a tert-butoxycarbonyl-protected piperazine. This combination allows for versatile synthetic applications and the formation of a wide range of derivatives with potential biological activity.
特性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
5-chloro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)15(21)22/h4-5,10H,6-9,11H2,1-3H3,(H,21,22) |
InChIキー |
QWEMPKUYGMCHMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


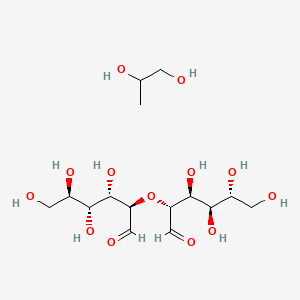
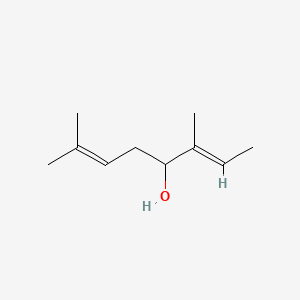
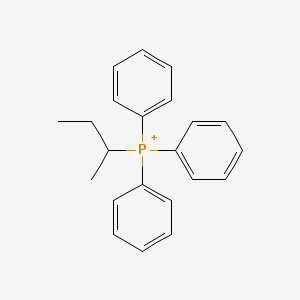

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

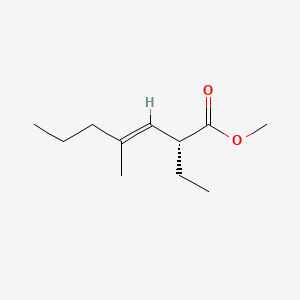
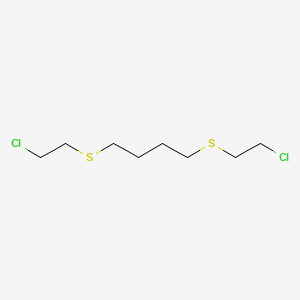

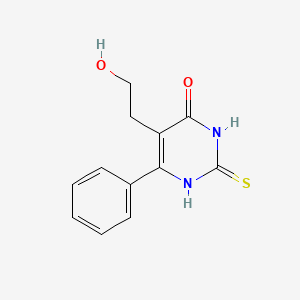
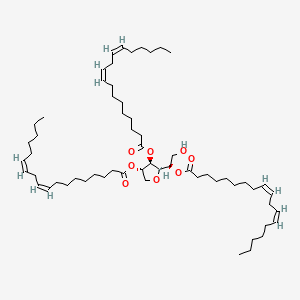
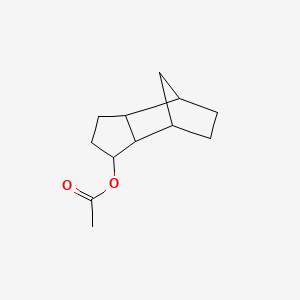
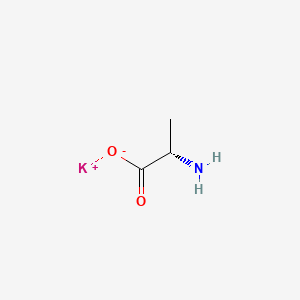
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
